N-[(8a,9S)-6'-Methoxycinchonan-9-yl]-N'-[[(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-isopropyl-1-phenanthrenyl]methyl]thiourea
Description
This compound is a thiourea derivative featuring two distinct structural motifs: a 6'-methoxycinchonan alkaloid moiety and a modified phenanthrenyl group. The thiourea (-N-CS-N-) linker bridges these components, enabling conformational flexibility and diverse intermolecular interactions.
Key structural attributes include:
- Stereochemistry: The (8a,9S) configuration in the cinchonan segment and the (1R,4aS,10aR) configuration in the phenanthrenyl group dictate spatial orientation and bioactive properties .
This compound’s design aligns with studies on tricyclic hydrophenanthrene-based thioureas, where the core structure is critical for cytotoxicity . Its synthesis likely involves coupling a cinchonan isothiocyanate intermediate with a phenanthrenyl-methylamine derivative, as seen in analogous thiourea syntheses .
Properties
Molecular Formula |
C41H54N4OS |
|---|---|
Molecular Weight |
651.0 g/mol |
IUPAC Name |
1-[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl]-3-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]thiourea |
InChI |
InChI=1S/C41H54N4OS/c1-7-27-24-45-20-16-29(27)22-36(45)38(32-15-19-42-35-13-11-31(46-6)23-33(32)35)44-39(47)43-25-40(4)17-8-18-41(5)34-12-9-28(26(2)3)21-30(34)10-14-37(40)41/h7,9,11-13,15,19,21,23,26-27,29,36-38H,1,8,10,14,16-18,20,22,24-25H2,2-6H3,(H2,43,44,47)/t27-,29-,36-,37-,38-,40-,41+/m0/s1 |
InChI Key |
CBYOYRDTFFPIRX-ISPLZKDSSA-N |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CNC(=S)N[C@H]([C@@H]4C[C@@H]5CCN4C[C@@H]5C=C)C6=C7C=C(C=CC7=NC=C6)OC)C |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CNC(=S)NC(C4CC5CCN4CC5C=C)C6=C7C=C(C=CC7=NC=C6)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(8a,9S)-6’-Methoxycinchonan-9-yl]-N’-[[(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-isopropyl-1-phenanthrenyl]methyl]thiourea typically involves the reaction of 6’-methoxycinchonan-9-ylamine with a suitable isothiocyanate derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
For industrial-scale production, the synthesis process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress and product purity.
Chemical Reactions Analysis
Types of Reactions
N-[(8a,9S)-6’-Methoxycinchonan-9-yl]-N’-[[(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-isopropyl-1-phenanthrenyl]methyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-[(8a,9S)-6’-Methoxycinchonan-9-yl]-N’-[[(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-isopropyl-1-phenanthrenyl]methyl]thiourea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cinchona Alkaloid-Based Thioureas
Key Findings :
- Substituents on the thiourea nitrogen significantly alter solubility and target specificity. For example, the glucopyranosyl derivative (MW 712.81) is highly polar compared to the phenanthrenyl-methyl analog (MW ~700–750, estimated) .
- Stereochemistry modulates bioactivity: The (8α,9S) configuration may enhance binding to chiral targets vs. (9R) isomers .
Phenanthrenyl-Methyl Thioureas
Key Findings :
Structural and Bioactivity Insights from Research
Molecular Networking and Fragmentation Patterns
- The target compound’s MS/MS profile would likely cluster with other cinchona-thioureas (cosine score >0.8) due to shared fragmentation pathways (e.g., cleavage at the thiourea bridge) .
- Phenanthrenyl-methyl derivatives may form a separate cluster, emphasizing the role of the hydrophobic core in fragmentation .
Bioactivity Clustering
- Compounds with similar bioactivity profiles (e.g., cytotoxicity) often share structural motifs. For example, phenanthrenyl-thioureas cluster together in hierarchical analyses, suggesting a common mode of action .
Similarity Indexing
Data Tables
Table 1: Structural Comparison of Key Thiourea Derivatives
Biological Activity
N-[(8a,9S)-6'-Methoxycinchonan-9-yl]-N'-[[(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-isopropyl-1-phenanthrenyl]methyl]thiourea is a complex organic compound characterized by its unique structural features. It contains a thiourea functional group linked to a cinchona alkaloid derivative and a phenanthrene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
- Molecular Formula : C₄₁H₅₄N₄OS
- Molecular Weight : 650.96 g/mol
- CAS Number : 1311961-50-8
Biological Activity
The biological activity of this compound can be explored through various mechanisms and effects on different biological systems. Below are the key areas of research regarding its biological activities:
1. Antimicrobial Activity
Research indicates that compounds structurally similar to thioureas exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : Thioureas are known to disrupt microbial cell wall synthesis and inhibit nucleic acid synthesis.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These results suggest that this compound may exhibit similar antimicrobial properties due to its structural characteristics .
2. Anti-inflammatory Effects
Thiourea derivatives have been studied for their anti-inflammatory effects:
- Mechanism : They may inhibit the expression of pro-inflammatory cytokines and adhesion molecules in various cell types.
| Cytokine | Effect of Thiourea Derivatives |
|---|---|
| TNF-α | Inhibition of production |
| IL-6 | Reduced expression |
| ICAM-1 | Downregulation |
This inhibition can lead to reduced inflammation in conditions such as arthritis and other inflammatory diseases .
3. Neuroprotective Properties
Preliminary studies suggest that compounds similar to this compound may offer neuroprotective benefits:
- Mechanism : They may activate neuroprotective pathways such as the Akt/GSK-3β signaling pathway.
This activation helps in reducing oxidative stress and protecting neurons from glutamate-induced toxicity .
Case Studies and Research Findings
Several studies have investigated the biological activity of thiourea compounds:
Case Study 1: Antimicrobial Efficacy
In a study examining various thiourea derivatives against bacterial strains:
- Results showed that certain derivatives had MIC values comparable to standard antibiotics.
Case Study 2: Anti-inflammatory Activity
A research project focused on the anti-inflammatory properties of thiourea compounds demonstrated:
- Significant reduction in TNF-alpha levels in vitro when treated with thiourea derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
